molecular formula C12H20N2O2 B6319329 (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 148925-97-7

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B6319329
CAS No.: 148925-97-7
M. Wt: 224.30 g/mol
InChI Key: ZSZOYMBXNYZPFL-UWVGGRQHSA-N
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Description

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: is a chiral bi-oxazole derivative with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole typically involves the cyclization of appropriate diisopropyl-substituted diamines with suitable dicarboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents and high temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, depending on the scale of production. The choice of catalysts and solvents can significantly impact the yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving reagents like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Oxidized derivatives

  • Reduction: Reduced analogs

  • Substitution: Substituted oxazole derivatives

Scientific Research Applications

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: has diverse applications in scientific research, including:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: It is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Medicine: Potential therapeutic applications include the design of new drugs targeting various diseases.

  • Industry: The compound finds use in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Other bi-oxazole derivatives, such as 4,4'-diphenyl-2,2'-bioxazole and 4,4'-dimethyl-2,2'-bioxazole .

  • Uniqueness: The presence of diisopropyl groups in the structure of this compound imparts unique steric and electronic properties, making it distinct from other bi-oxazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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